molecular formula C10HN3O6 B14205301 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne CAS No. 823813-70-3

3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne

Cat. No.: B14205301
CAS No.: 823813-70-3
M. Wt: 259.13 g/mol
InChI Key: BHSOPXGDGGIATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and ethynyl functionalities

Preparation Methods

The synthesis of 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that are subsequently subjected to nitration and ethynylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. Pathways involved may include oxidative stress responses or inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Similar compounds to 3-Ethynyl-1,6-dinitro-4-(nitroethynyl)hex-3-ene-1,5-diyne include other nitroalkynes and nitroalkenes. These compounds share structural similarities but differ in the number and position of nitro and ethynyl groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties .

Properties

CAS No.

823813-70-3

Molecular Formula

C10HN3O6

Molecular Weight

259.13 g/mol

IUPAC Name

3-ethynyl-1,6-dinitro-4-(2-nitroethynyl)hex-3-en-1,5-diyne

InChI

InChI=1S/C10HN3O6/c1-2-9(3-6-11(14)15)10(4-7-12(16)17)5-8-13(18)19/h1H

InChI Key

BHSOPXGDGGIATM-UHFFFAOYSA-N

Canonical SMILES

C#CC(=C(C#C[N+](=O)[O-])C#C[N+](=O)[O-])C#C[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.